molecular formula C23H23N3O3S B2984060 N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide CAS No. 898466-24-5

N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide

Cat. No.: B2984060
CAS No.: 898466-24-5
M. Wt: 421.52
InChI Key: PIQQHOLQPVWVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide is a chemical compound with a complex structure that includes a phenylpiperazine group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the formation of the phenylpiperazine core. This can be achieved through the reaction of phenylpiperazine with appropriate carbonyl compounds under controlled conditions. The benzenesulfonamide group is then introduced through a subsequent reaction with benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and inflammatory conditions.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The phenylpiperazine group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The benzenesulfonamide moiety may also play a role in enhancing the compound's binding affinity and selectivity.

Comparison with Similar Compounds

  • N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

  • N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

  • N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide

Uniqueness: N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide is unique in its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct binding properties and therapeutic potential.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c27-23(26-16-14-25(15-17-26)21-10-3-1-4-11-21)19-8-7-9-20(18-19)24-30(28,29)22-12-5-2-6-13-22/h1-13,18,24H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQQHOLQPVWVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.